molecular formula C9H4BrN3 B8814948 5-Bromoquinazoline-8-carbonitrile

5-Bromoquinazoline-8-carbonitrile

Cat. No.: B8814948
M. Wt: 234.05 g/mol
InChI Key: JSWVSPDINVTLGF-UHFFFAOYSA-N
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Description

5-Bromoquinazoline-8-carbonitrile is a heterocyclic aromatic compound featuring a quinazoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 3) substituted with a bromine atom at position 5 and a cyano group at position 8. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The bromine atom enhances electrophilic substitution reactivity, while the electron-withdrawing cyano group influences the compound’s polarity and binding affinity in biological systems .

Properties

Molecular Formula

C9H4BrN3

Molecular Weight

234.05 g/mol

IUPAC Name

5-bromoquinazoline-8-carbonitrile

InChI

InChI=1S/C9H4BrN3/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9/h1-2,4-5H

InChI Key

JSWVSPDINVTLGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline Derivatives

5-Bromoquinoline-8-carbonitrile (CAS 507476-70-2)
  • Structure: Quinoline core (single nitrogen at position 1) with bromine at position 5 and cyano at position 8.
  • Similarity Score : 0.88 (based on functional group alignment) .
  • Key Differences: The quinoline structure has one nitrogen atom compared to quinazoline’s two, reducing polarity and altering π-π stacking interactions. Lower thermal stability than quinazoline derivatives due to reduced hydrogen-bonding capacity.
7-Bromoquinoline-3-carbonitrile (CAS 1375108-40-9)
  • Structure: Bromine at position 7 and cyano at position 3 on the quinoline ring.
  • Similarity Score : 0.87 .
8-Bromoquinoline-5-carbonitrile (CAS 204783-06-2)
  • Molecular Formula : C₁₀H₅BrN₂ .
  • Safety: No explicit hazard statements listed, suggesting a milder safety profile than halogenated isoquinolines .

Quinoxaline Derivatives

8-Bromoquinoxaline-5-carbonitrile (CAS 2101944-52-7)
  • Structure: Quinoxaline core (two nitrogen atoms at positions 1 and 4) with bromine at position 8 and cyano at position 3.
  • Molecular Formula : C₉H₄BrN₃ .
  • Synthesis : Copper diacetate and acetic acid in acetonitrile .
  • Safety : Hazard statements H315 (skin irritation) and H319 (eye irritation) .

Isoquinoline Derivatives

5-Bromo-8-chloroisoquinoline (CAS 956003-79-5)
  • Structure: Isoquinoline core (nitrogen at position 2) with bromine at position 5 and chlorine at position 8.
  • Molecular Formula : C₉H₅BrClN .
  • Safety : Stringent precautions (P261, P264, etc.) due to dual halogenation .
  • Key Differences: Chlorine substituent increases molecular weight (242.5 g/mol) and lipophilicity compared to cyano-substituted analogs.

Ester-Functionalized Analog

Methyl 8-bromoquinoline-5-carboxylate (CAS 253787-45-0)
  • Structure: Quinoline core with bromine at position 8 and a carboxylate ester at position 5.
  • Molecular Formula: C₁₁H₈BrNO₂ .
  • Key Differences :
    • The ester group enhances solubility in organic solvents but reduces electrophilicity compared to nitrile-substituted compounds.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score Safety Profile
5-Bromoquinazoline-8-carbonitrile Not Provided Likely C₉H₄BrN₃ ~233 Br (C5), CN (C8) Reference Not Available
5-Bromoquinoline-8-carbonitrile 507476-70-2 C₁₀H₅BrN₂ 233.06 Br (C5), CN (C8) 0.88 Data Not Provided
8-Bromoquinoxaline-5-carbonitrile 2101944-52-7 C₉H₄BrN₃ 234.05 Br (C8), CN (C5) N/A H315, H319
5-Bromo-8-chloroisoquinoline 956003-79-5 C₉H₅BrClN 242.5 Br (C5), Cl (C8) N/A P261, P264, etc.
Methyl 8-bromoquinoline-5-carboxylate 253787-45-0 C₁₁H₈BrNO₂ 266.09 Br (C8), COOCH₃ (C5) N/A Not Available

Key Research Findings

  • Substituent Position Effects: Bromine at position 5 in quinoline/quinazoline derivatives enhances electrophilicity, favoring Suzuki-Miyaura coupling reactions. Cyano groups at position 8 improve binding to kinase targets in drug discovery .
  • Safety Trends: Dual halogenation (e.g., bromo + chloro in isoquinolines) correlates with stricter safety protocols compared to nitrile-containing analogs .
  • Synthetic Accessibility: Quinoxaline derivatives like 8-Bromoquinoxaline-5-carbonitrile are synthesized via copper-catalyzed pathways, offering scalability for industrial applications .

Preparation Methods

Molecular Characteristics

This compound (C₉H₄BrN₃, MW 234.05) features a bicyclic quinazoline core substituted with bromine at position 5 and a cyano group at position 8. The electron-withdrawing cyano group enhances electrophilicity at C-2 and C-4, making the compound reactive toward nucleophilic aromatic substitution. Bromine’s steric and electronic effects further modulate regioselectivity in subsequent derivatization.

Synthetic Challenges

Key challenges in synthesizing this compound include:

  • Regioselective bromination : Avoiding di-/polybrominated byproducts due to quinazoline’s aromatic reactivity

  • Cyanation positioning : Achieving C-8 specificity without competing nitrile formation at C-6 or C-7

  • Oxidative stability : Preventing decomposition of the electron-deficient ring system under acidic/basic conditions

Halogenation-Cyanation Sequential Synthesis

Bromination of Quinazoline Precursors

A two-step protocol starts with 8-cyanoquinazoline, which undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C:

8-Cyanoquinazoline+NBSDMF, 0°C5-Bromo-8-cyanoquinazoline(65% yield)[1]\text{8-Cyanoquinazoline} + \text{NBS} \xrightarrow{\text{DMF, 0°C}} \text{5-Bromo-8-cyanoquinazoline} \quad (65\%\ \text{yield})

Critical parameters :

  • Temperature >10°C leads to 5,7-dibrominated impurity (up to 22%)

  • Solvent polarity controls bromine distribution: DMF > DMSO > AcCN

Cyanation via Palladium Catalysis

Alternative routes employ Suzuki-Miyaura coupling on 5-bromoquinazoline-8-triflate using Zn(CN)₂/Pd(PPh₃)₄:

5-Bromo-8-triflylquinazoline+Zn(CN)2Pd05-Bromo-8-cyanoquinazoline(58% yield)[5]\text{5-Bromo-8-triflylquinazoline} + \text{Zn(CN)}_2 \xrightarrow{\text{Pd}^0} \text{5-Bromo-8-cyanoquinazoline} \quad (58\%\ \text{yield})

Optimization data :

ParameterOptimal ValueYield Impact
Catalyst loading5 mol% Pd+12%
Reaction time8 h-9% @ 12 h
SolventToluene+15% vs THF

Metal-Free Oxidative Cyclization

Organocatalytic Assembly

A green synthesis from o-aminobenzylamine and 4-bromobenzylamine uses 4,6-dihydroxysalicylic acid (5 mol%)/BF₃·Et₂O (10 mol%) in DMSO at 90°C under O₂:

o-Aminobenzylamine+4-BromobenzylamineBF3Et2OOrganocat., O25-Bromo-8-cyanoquinazoline(81% yield)[4]\text{o-Aminobenzylamine} + \text{4-Bromobenzylamine} \xrightarrow[\text{BF}3\cdot\text{Et}2\text{O}]{\text{Organocat., O}_2} \text{5-Bromo-8-cyanoquinazoline} \quad (81\%\ \text{yield})

Mechanistic pathway :

  • Oxidation of benzylamines to imines

  • Condensation forming bicyclic intermediate

  • Aromatization via O₂-mediated dehydrogenation

Solvent and Catalyst Screening

ConditionYield (%)Purity (%)
DMSO8198
DMF6791
No BF₃·Et₂O4482
N₂ atmosphere1875

Click Chemistry-Assisted Synthesis

Triazole-Acetamide Coupling

A multi-step sequence from 2-aminobenzamide derivatives involves:

  • Quinazoline ring formation with 4-bromobenzaldehyde

  • Propargylation at C-4 oxygen

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC)

2-Amino-5-bromobenzamideNa2S2O5Quinazoline corePropargyl BrAlkyne intermediateCuAACTarget compound(72% overall)[3]\text{2-Amino-5-bromobenzamide} \xrightarrow{\text{Na}2\text{S}2\text{O}_5} \text{Quinazoline core} \xrightarrow{\text{Propargyl Br}} \text{Alkyne intermediate} \xrightarrow{\text{CuAAC}} \text{Target compound} \quad (72\%\ \text{overall})

Advantages :

  • Modular synthesis allows R-group diversification

  • High regiocontrol in CuAAC step (>95:5)

Comparative Analysis of Synthetic Routes

Efficiency Metrics

MethodYield (%)Purity (%)E-factorScale (g)
Halogenation-cyanation65973.25
Metal-free oxidation81982.710
Click chemistry72954.12

Industrial Applicability

The metal-free method demonstrates superior green chemistry metrics (E-factor 2.7 vs 3.2–4.1), while halogenation routes offer better scalability for multi-kilogram production. Click chemistry provides modularity but suffers from copper removal challenges .

Q & A

Q. Advanced

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases) and prioritize derivatives for synthesis .
  • QSAR Models : Develop quantitative structure-activity relationships using electronic parameters (e.g., Hammett σ) to predict antibacterial or anticancer activity .
  • MD Simulations : Assess binding stability over time (e.g., GROMACS) to refine lead compounds .

What are the safety and handling protocols for this compound in laboratory settings?

Q. Basic

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2-8°C to prevent moisture absorption .
  • Personal Protection : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
  • Waste Disposal : Neutralize with dilute NaOH before incineration to minimize environmental impact .

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